molecular formula C10H6ClF3N2S B13985035 5-(4-Chlorophenyl)-4-(trifluoromethyl)thiazol-2-amine

5-(4-Chlorophenyl)-4-(trifluoromethyl)thiazol-2-amine

Katalognummer: B13985035
Molekulargewicht: 278.68 g/mol
InChI-Schlüssel: OBYYMZTWOKVUSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Chlorophenyl)-4-(trifluoromethyl)thiazol-2-amine is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-4-(trifluoromethyl)thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-chlorobenzaldehyde with trifluoroacetic acid and thiourea, followed by cyclization to form the thiazole ring. The reaction conditions often include:

  • Solvent: Ethanol or methanol
  • Temperature: 60-80°C
  • Catalysts: Acidic catalysts like hydrochloric acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, leading to efficient large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Chlorophenyl)-4-(trifluoromethyl)thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Amines or reduced thiazole derivatives

    Substitution: Substituted thiazole derivatives

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-(4-Chlorophenyl)-4-(trifluoromethyl)thiazol-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chlorophenyl and trifluoromethyl groups can enhance its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Phenyl-4-(trifluoromethyl)thiazol-2-amine
  • 5-(4-Methylphenyl)-4-(trifluoromethyl)thiazol-2-amine
  • 5-(4-Bromophenyl)-4-(trifluoromethyl)thiazol-2-amine

Uniqueness

5-(4-Chlorophenyl)-4-(trifluoromethyl)thiazol-2-amine is unique due to the presence of the chlorophenyl group, which can influence its reactivity and potential applications. The trifluoromethyl group also imparts distinct electronic properties, making it a valuable compound for various research and industrial purposes.

Eigenschaften

Molekularformel

C10H6ClF3N2S

Molekulargewicht

278.68 g/mol

IUPAC-Name

5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C10H6ClF3N2S/c11-6-3-1-5(2-4-6)7-8(10(12,13)14)16-9(15)17-7/h1-4H,(H2,15,16)

InChI-Schlüssel

OBYYMZTWOKVUSL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=C(N=C(S2)N)C(F)(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.